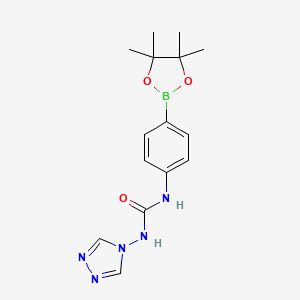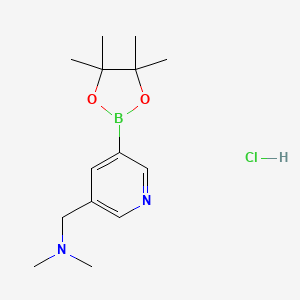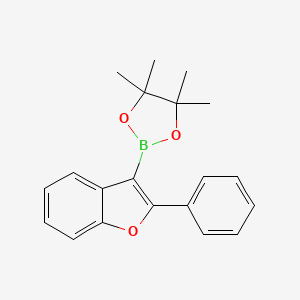
Benzylpyridin-3-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylpyridin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a benzyl group attached to a pyridine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is in its salt form, with two hydrochloride molecules associated with it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpyridin-3-ylamine dihydrochloride typically involves the reaction of benzylamine with pyridine derivatives. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzylpyridin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of Benzylpyridin-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylpyridin-3-ylamine derivatives.
科学的研究の応用
Benzylpyridin-3-ylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Benzylpyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting or activating their activity, which can lead to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery and development.
類似化合物との比較
Benzylpyridin-3-ylamine dihydrochloride can be compared with other similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzylamine derivatives: These compounds have a benzyl group attached to an amine, similar to Benzylpyridin-3-ylamine, but lack the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities compared to Benzylpyridin-3-ylamine.
The uniqueness of this compound lies in its specific combination of the benzyl group, pyridine ring, and amine group, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H14Cl2N2 |
|---|---|
分子量 |
257.16 g/mol |
IUPAC名 |
N-benzylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-8,10,14H,9H2;2*1H |
InChIキー |
SZZRNRHOFYABKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


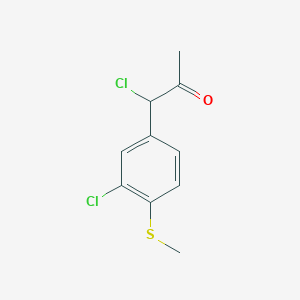
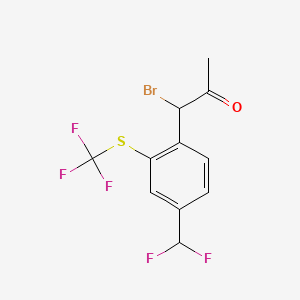
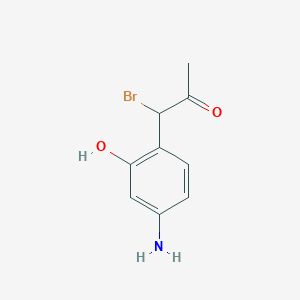

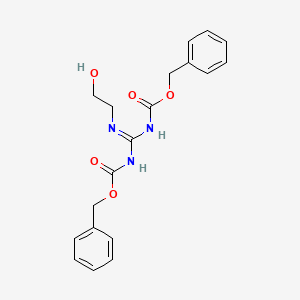
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
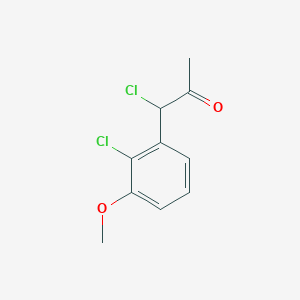
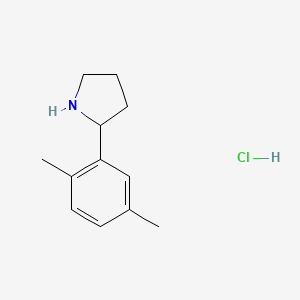
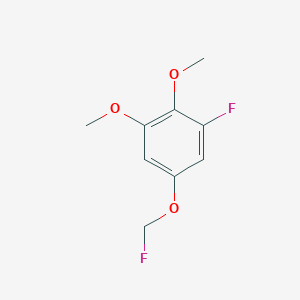
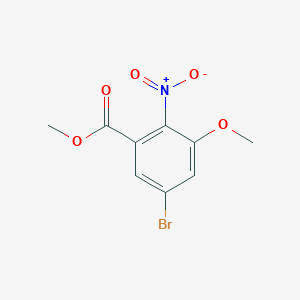
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)
